molecular formula C11H6BrNOS B3157501 5-(3-Bromophenoxy)-thiophene-2-carbonitrile CAS No. 849811-48-9

5-(3-Bromophenoxy)-thiophene-2-carbonitrile

Cat. No. B3157501
CAS RN: 849811-48-9
M. Wt: 280.14 g/mol
InChI Key: IXNRZWSQENDALD-UHFFFAOYSA-N
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Description

Compounds with bromophenoxy groups are often used in organic synthesis due to their reactivity . The bromine atom can be replaced by other groups, allowing for a wide range of chemical modifications .


Synthesis Analysis

The synthesis of bromophenoxy compounds often involves the reaction of a bromophenol with a suitable reagent . For example, 1-piperidinol can be reacted with 3-bromophenol to form a bromophenoxy compound .


Molecular Structure Analysis

The molecular structure of bromophenoxy compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .


Chemical Reactions Analysis

Bromophenoxy compounds can participate in a variety of chemical reactions. The bromine atom can be replaced by other groups, allowing for a wide range of chemical modifications .


Physical And Chemical Properties Analysis

Bromophenoxy compounds are typically solid at room temperature . They are often soluble in common organic solvents .

Mechanism of Action

The mechanism of action of bromophenoxy compounds can vary depending on their structure and the biological system they interact with. Some isoindoline derivatives have been found to have affinity for the human dopamine receptor D2 .

Safety and Hazards

Bromophenoxy compounds can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(3-bromophenoxy)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNRZWSQENDALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenoxy)-thiophene-2-carbonitrile

Synthesis routes and methods

Procedure details

To a solution of 5-nitrothiophene-2-carbonitrile (1.79 g, 11.6 mmol) and 3-bromophenol (2.00 g, 11.6 mmol) in dimethylsulfoxide (22 mL) was added potassium carbonate (1.76 g, 12.8 mmol), and the solution was stirred at 70° C. for 3 hours. The reaction solution was allowed to room temperature, ethyl acetate and water were added for partitioning, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and 5-(3-bromophenoxy)-thiophene-2-carbonitrile (2.00 g, 62%) was obtained as a yellow oil.
Quantity
1.79 g
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reactant
Reaction Step One
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2 g
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reactant
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1.76 g
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reactant
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22 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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